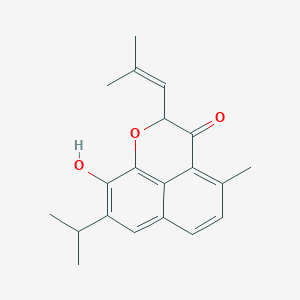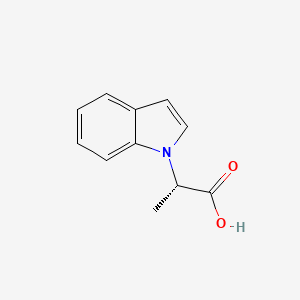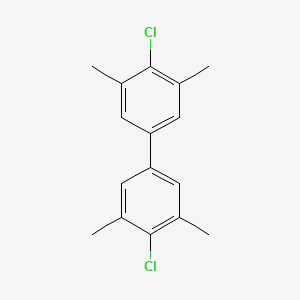![molecular formula C12H15N5O4 B12102351 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)
[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is a compound belonging to the class of ribonucleoside 3’-phosphates. These ribonucleosides contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety . It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group at the C-2 position of ribose is protected using a suitable protecting group.
Activation of the Nucleobase: The purine nucleobase (6-aminopurin-9-yl) is activated for glycosylation.
Glycosylation: The activated nucleobase is coupled with the protected ribose derivative to form the glycosidic bond.
Deprotection: The protecting group is removed to reveal the hydroxyl group at the C-2 position.
Acetylation: The hydroxyl group at the C-3 position is acetylated to obtain “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”
Industrial Production:: Industrial production methods may involve enzymatic processes, chemical synthesis, or fermentation, depending on the specific application.
化学反応の分析
Reactions::
Glycosylation Reaction: Formation of the glycosidic bond between the nucleobase and ribose.
Acetylation Reaction: Acetylation of the hydroxyl group at the C-3 position.
Glycosylation: Activated nucleobase, ribose derivative, Lewis acid catalyst (e.g., trimethylsilyl triflate), and anhydrous solvent (e.g., dichloromethane).
Acetylation: Acetic anhydride, base (e.g., pyridine), and solvent (e.g., methanol).
Major Products:: The major product is “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as a building block in nucleotide synthesis.
Biology: Essential for RNA and DNA synthesis.
Medicine: Investigated for antiviral properties.
Industry: Used in pharmaceuticals and biotechnology.
作用機序
The compound likely exerts its effects through interactions with molecular targets involved in nucleic acid metabolism. Further research is needed to elucidate specific pathways.
類似化合物との比較
While “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is unique due to its specific structure, similar compounds include other ribonucleoside analogs and nucleotide derivatives.
特性
分子式 |
C12H15N5O4 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15) |
InChIキー |
ORNWXPWLGGXUNT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)










![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)


